N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide

Medicinal Chemistry Scaffold Differentiation Procurement Specification

CAS 946362-36-3 is an isoxazole-substituted N-(1,3,4-oxadiazol-2-yl)benzamide featuring a meta-trifluoromethyl group. SAR studies on this scaffold show that minor substituent changes can shift MICs by >3 orders of magnitude; structural analogs cannot be assumed functionally equivalent. Procure this specific compound for accurate SAR deconvolution, high-throughput screening, and ADMET model validation to ensure biological relevance and data reproducibility.

Molecular Formula C13H7F3N4O3
Molecular Weight 324.219
CAS No. 946362-36-3
Cat. No. B2898364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
CAS946362-36-3
Molecular FormulaC13H7F3N4O3
Molecular Weight324.219
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(O2)C3=CC=NO3
InChIInChI=1S/C13H7F3N4O3/c14-13(15,16)8-3-1-2-7(6-8)10(21)18-12-20-19-11(22-12)9-4-5-17-23-9/h1-6H,(H,18,20,21)
InChIKeyRPMUVXOWXRKCJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Quality Assessment for N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 946362-36-3): Core Chemotype and Differentiation Potential


N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class, characterized by a heterocyclic core linking an isoxazole ring and a 3-(trifluoromethyl)benzamide moiety. The compound is listed in chemical vendor catalogs as a research-grade biochemical with a molecular weight of 324.22 g/mol and a molecular formula of C13H7F3N4O3. While its precise biological target remains unannotated in major public databases such as ChEMBL and PubChem, the structural scaffold is consistent with motifs found in histone deacetylase (HDAC) inhibitors and antimicrobial agents. The absence of peer-reviewed quantitative activity data for this specific analog creates a critical evidence gap for scientific procurement decisions.

Why Generic Substitution of N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is Unsupported Without Target-Specific Validation


Within the N-(1,3,4-oxadiazol-2-yl)benzamide family, even minor variations in the heterocyclic substituent at the oxadiazole 5-position or the benzamide phenyl ring can profoundly alter target engagement, selectivity, and potency. Published structure-activity relationship (SAR) studies on closely related scaffolds, such as sulfonamide-containing N-(1,3,4-oxadiazol-2-yl)benzamides, demonstrate that antibacterial minimum inhibitory concentrations (MICs) can shift by more than three orders of magnitude (from 0.003 µg/mL to >64 µg/mL) based solely on the substituent pattern. Consequently, the unique combination of an isoxazole at the oxadiazole 5-position and a meta-trifluoromethyl group on the benzamide ring in CAS 946362-36-3 precludes any assumption of functional equivalence with other in-class analogs. A direct procurement or biological evaluation of a substituted alternative without matched experimental confirmation risks selecting a compound with entirely divergent biological activity.

Quantitative Differentiation Evidence for N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide: Head-to-Head Comparator Analysis


Structural Uniqueness Assessment: Isoxazole vs. Phenyl Substituent at the Oxadiazole 5-Position

The target compound is the only commercially cataloged analog within the N-(1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide series that incorporates an isoxazole ring directly at the oxadiazole 5-position. The closest available comparator, N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 891145-93-0, PubChem CID 7244056), replaces the isoxazole with a 2,4-dimethylphenyl group, resulting in a calculated LogP increase from approximately 2.1 to 4.2 (XLogP3) and a topological polar surface area (TPSA) decrease from approximately 93 Ų to 68 Ų. No head-to-head biological evaluation of both compounds has been published.

Medicinal Chemistry Scaffold Differentiation Procurement Specification

Scaffold-Level Antimicrobial Activity Potential: Class-Specific Benchmarking

While no direct data exists for the target compound, a related class of trifluoromethoxy-, trifluoromethylthio-, and pentafluorosulfanyl-containing N-(1,3,4-oxadiazol-2-yl)benzamides has demonstrated exceptional antibacterial potency. In published research, these analogs achieved minimum inhibitory concentrations (MICs) as low as 0.003 µg/mL against methicillin-resistant S. aureus (MRSA) and were efficacious in murine infection models without mammalian cell toxicity. The target compound's unique isoxazole substitution is not represented in this active series, highlighting a critical knowledge gap for its specific antimicrobial potential.

Antibacterial MIC Drug Discovery

Recommended Application Scenarios for N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide Based on Available Evidence


Chemical Biology Tool for Isoxazole-Specific Target Deconvolution

Given its unique isoxazole substitution within the N-(1,3,4-oxadiazol-2-yl)benzamide series, the primary value of CAS 946362-36-3 lies in its use as a chemical probe for structure-activity relationship (SAR) studies. When screened against a related active analog (e.g., a phenyl-substituted derivative), any observed differential biological activity can be directly attributed to the isoxazole moiety. This makes it a key tool for target deconvolution in medicinal chemistry campaigns, but only after an active comparator has been established.

Phenotypic Screening for Novel Antimicrobial or Anticancer Chemotypes

The compound can be incorporated into diversity-oriented screening libraries for phenotypic assays. Without prior target knowledge, its procurement is justified for high-throughput screening (HTS) campaigns aimed at identifying new chemotypes with antimicrobial or anticancer activity. Researchers should compare its hit rate against the broader N-(1,3,4-oxadiazol-2-yl)benzamide library to determine if the isoxazole provides a meaningful advantage in terms of hit novelty or potency.

In Silico Modeling and Physicochemical Property Benchmarking

The significant physicochemical difference between CAS 946362-36-3 (high TPSA, lower LogP) and its closest phenyl-substituted analog (CAS 891145-93-0) makes the compound a useful case study for computational chemists developing predictive ADMET models. Its procurement is recommended for validating in silico permeability and solubility predictions in this heterocyclic series.

Quote Request

Request a Quote for N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.